4'-Iodo-3'-(trifluoromethyl)acetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Acetophenone and its derivatives, including 4’-Iodo-3’-(trifluoromethyl)acetophenone, have been utilized in the synthesis of many heterocyclic compounds . A method for synthesizing m-trifluoromethyl acetophenone involves diazotizing m-trifluoromethylaniline to prepare a diazonium salt, which is then coupled with acetaldoxime under the catalysis of a copper salt .Molecular Structure Analysis

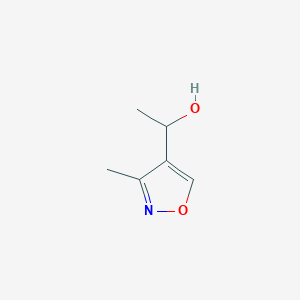

The molecular formula of 4’-Iodo-3’-(trifluoromethyl)acetophenone is C9H6F3IO, and its molecular weight is 314.046 . The InChI code for this compound is 1S/C9H6F3IO/c1-5(14)6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,1H3 .Chemical Reactions Analysis

The enantioselective addition of dialkylzinc to 4’-Iodo-3’-(trifluoromethyl)acetophenone has been investigated . This compound has also been used as a substrate for palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis

4’-Iodo-3’-(trifluoromethyl)acetophenone is a solid powder at ambient temperature . Its molecular weight is 314.046 .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

- Reactions with Iodine(III) Tris(trifluoroacetate): Acetophenones react with iodine(III) tris(trifluoroacetate) to yield iodo derivatives, which are significant for further chemical transformations. The conditions such as molar ratio, temperature, and solvent impact the product distribution, showcasing the versatility of iodoacetophenones in organic synthesis (Fukuyama, Nishino, & Kurosawa, 1987).

- Synthesis from [13C]Iodoform: A study describes the conversion of [13C]iodoform, derived from [13C]acetophenone, into vinyl iodides, demonstrating the utility of iodoacetophenone derivatives in labeled compound synthesis, which is valuable for pharmaceutical research and development (Baker, Brown, & Cooley, 1988).

Corrosion Inhibition

- Triazole Derivatives: New triazole derivatives synthesized from acetophenone variants have been explored as corrosion inhibitors for mild steel in acid media. These studies highlight the significance of structural modification in acetophenone derivatives for developing effective corrosion inhibitors (Li, He, Pei, & Hou, 2007).

Biocatalysis

- Asymmetric Reduction: A novel bacterial strain capable of asymmetrically reducing bis(trifluoromethyl) acetophenone to chiral alcohols was discovered, indicating the potential of microbial biocatalysis in producing high-value chiral intermediates for pharmaceutical applications (Wang, Cai, Ouyang, He, & Su, 2011).

Pharmaceutical Intermediates

- Preparation of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol: This compound, a key intermediate in the synthesis of pharmaceuticals, showcases the importance of 4'-Iodo-3'-(trifluoromethyl)acetophenone derivatives in the pharmaceutical industry. A biocatalytic approach using recombinant cells has been developed for its efficient production (Chen, Xia, Liu, & Wang, 2019).

Material Science

- Electrocarboxylation: Haloacetophenone derivatives undergo electrocarboxylation, highlighting the role of electrochemical processes in modifying acetophenone derivatives for material science applications (Wang, Xu, Lan, Huimei, & Lu, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

1-[4-iodo-3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IO/c1-5(14)6-2-3-8(13)7(4-6)9(10,11)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZLBRSGHFZEDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-3-(2,5-dimethoxyphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2599144.png)

![3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2599145.png)

![Methyl 3-[(4-methoxyanilino)carbonyl]isonicotinate](/img/structure/B2599146.png)

![N-[2-(Benzimidazol-1-yl)-1-(4-fluorophenyl)ethyl]-2-chloropropanamide](/img/structure/B2599148.png)

![3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B2599149.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2599151.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2599152.png)

![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599154.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2599155.png)

![1-(4-Methoxy-2-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2599157.png)